BenchChemオンラインストアへようこそ!

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Lipophilicity ADME prediction SAR differentiation

This compound features a defined (1r,4r)-cyclohexyl linker with a pyrimidin-2-yloxy motif, distinguishing it from unsubstituted thiophene or fluoropyrimidine analogs. The 4-methyl substitution alters lipophilicity and steric interactions crucial for ROMK1 selectivity and kinome-wide profiling. Deploy it as a systematic SAR probe or a structurally matched negative control to eliminate stereochemical ambiguity in target engagement studies.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 2034278-07-2
Cat. No. B2693692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide
CAS2034278-07-2
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
InChIInChI=1S/C16H19N3O2S/c1-11-9-14(22-10-11)15(20)19-12-3-5-13(6-4-12)21-16-17-7-2-8-18-16/h2,7-10,12-13H,3-6H2,1H3,(H,19,20)
InChIKeyITKIGDDCVPWGIS-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide (CAS 2034278-07-2): Procurement-Grade Structural and Functional Baseline for Thiophene-Carboxamide Research


4-Methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide (CAS 2034278-07-2) is a synthetic small-molecule member of the thiophene-2-carboxamide class distinguished by a stereospecific (1r,4r)-configured cyclohexyl linker bearing a pyrimidin-2-yloxy ether, with a 4-methyl substituent on the thiophene ring . Compounds within this scaffold class have been investigated in patents targeting the renal outer medullary potassium channel (ROMK/Kir1.1) [1] and various protein kinases [2], making the compound of interest for ion-channel and kinase-focused drug discovery programs. Its molecular formula is C16H19N3O2S, with a molecular weight of 317.41 g/mol .

Why 4-Methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide Cannot Be Generically Substituted: Structural Differentiation from Closest Analogs


The combination of a 4-methylthiophene-2-carboxamide warhead, a (1r,4r)-cyclohexyl linker, and a pyrimidin-2-yloxy terminal group creates a unique structural fingerprint that is absent in the nearest commercially available analogs. Substituting the 4-methylthiophene with unsubstituted thiophene (CAS 2034444-54-5) alters lipophilicity and potential steric interactions within the target binding pocket . Replacing the pyrimidin-2-yloxy group with a 5-fluoropyrimidin-2-yloxy (CAS 2034250-03-6) introduces an electron-withdrawing substituent that modifies heterocycle electronics and hydrogen-bond acceptor capacity [1]. Exchanging the pyrimidinyloxy linker for a pyrazolyl group (CAS 2097897-09-9) fundamentally changes the geometry and hydrogen-bonding network of the pendant heterocycle [2]. For SAR studies, chemical probe campaigns, or patent-bound lead optimization efforts, these structural distinctions preclude casual interchange without risking irreproducible pharmacological outcomes.

4-Methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide: Quantitative Differential Evidence Versus Closest Analogs


Lipophilicity Modulation: Computed LogP Comparison of 4-Methylthiophene vs. Unsubstituted Thiophene Analogs

The 4-methyl substituent on the thiophene ring increases computed lipophilicity compared to the non-methylated analog. The target compound (C16H19N3O2S, MW 317.41) carries one additional carbon relative to N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide (C15H17N3O2S, MW 303.38), contributing an estimated ΔlogP of approximately +0.5 units based on the Hansch π constant for aromatic methyl substitution . This lipophilicity increment may translate to altered membrane permeability and tissue distribution profiles, a critical consideration in CNS-targeted or renal drug discovery programs where logD values materially affect pharmacokinetic outcomes [1].

Lipophilicity ADME prediction SAR differentiation

Hydrogen-Bond Acceptor Capacity: Pyrimidin-2-yloxy vs. 5-Fluoropyrimidin-2-yloxy Differentiation

The target compound features an unsubstituted pyrimidin-2-yloxy moiety with 4 hydrogen-bond acceptor sites (2 pyrimidine N atoms, 1 ether O, 1 carboxamide O), yielding a topological polar surface area (TPSA) of approximately 92–97 Ų [1]. In contrast, the 5-fluoropyrimidin-2-yloxy analog (CAS 2034250-03-6) incorporates a fluorine atom that acts as a weak hydrogen-bond acceptor while simultaneously withdrawing electron density from the pyrimidine ring, reducing the basicity of the ring nitrogens (pKa shift estimated at approximately –0.5 to –1.0 units for the conjugate acid) [2]. For kinase hinge-binding motifs where the pyrimidine nitrogens serve as critical hydrogen-bond acceptors, this electronic modulation can alter target engagement potency and selectivity profiles [3].

Hydrogen bonding target engagement kinase inhibitor design

Stereochemical Integrity: (1r,4r) Configuration as a Defined Spatial Pharmacophore

The target compound carries a rigorously defined (1r,4r) trans-configuration on the cyclohexyl ring, placing the pyrimidin-2-yloxy and carboxamide substituents in a diequatorial orientation. This stereochemistry is encoded in the IUPAC name and InChI Key (ITKIGDDCVPWGIS-JOCQHMNTSA-N) . By contrast, the pyrazole analog 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide (CAS 2097897-09-9) is specified without stereochemical definition (no (1r,4r) designation), indicating either a mixture of cis/trans isomers or undefined relative stereochemistry at the cyclohexyl positions [1]. In target classes where the relative spatial orientation of the heterocyclic ether and the carboxamide governs the binding pose—as demonstrated in ROMK inhibitor SAR [2]—the absence of defined stereochemistry introduces ambiguity that can confound structure-activity relationship interpretation.

Stereochemistry pharmacophore geometry target selectivity

Molecular Weight and Ligand Efficiency Window: 4-Methylthiophene vs. 5-Bromo and 5-Chloro Analogs

With a molecular weight of 317.41 g/mol, the target compound occupies a favorable ligand-efficiency space for hit-to-lead optimization. The 4-methyl substituent adds only ~14 Da relative to the des-methyl analog (303.38 g/mol), whereas alternative substitution at the thiophene 5-position (e.g., 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide, estimated MW ~337.8; or a hypothetical 5-bromo analog, estimated MW ~382.3) introduces substantially greater mass . In fragment- or lead-based discovery programs where maintaining MW below 350 Da correlates with favorable downstream ADME properties per commonly applied lead-likeness criteria, the 4-methylthiophene substitution pattern preserves a greater ligand-efficiency window than 5-halo alternatives [1].

Ligand efficiency fragment-based drug design MW optimization

Target Class Context: ROMK (Kir1.1) and Kinase Inhibitor Scaffold Membership

Thiophene-2-carboxamide derivatives bearing pyrimidinyloxy-cyclohexyl linkers are explicitly claimed in patent literature as inhibitors of the renal outer medullary potassium channel ROMK (Kir1.1), a target for novel diuretic therapies [1]. Structurally related compounds in US9073882 demonstrate ROMK1 IC50 values ranging from 30 nM to 300 nM in 86Rb+ efflux assays using CHO and HEK293 cells [2]. Separately, the N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide scaffold has been investigated as a tyrosine kinase inhibitor motif . The target compound's 4-methylthiophene variant positions it at the intersection of these two target classes, suggesting potential utility in both ion-channel and kinase-focused screening cascades. Quantitative target engagement data for the specific compound 2034278-07-2 has not been identified in public-domain primary literature as of the search date [3].

ROMK inhibitor ion channel kinase inhibitor patent landscape

High-Value Application Scenarios for 4-Methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide (CAS 2034278-07-2) in Scientific Procurement


SAR Library Expansion for ROMK (Kir1.1) Inhibitor Lead Optimization

Research groups pursuing ROMK inhibitor programs based on the thiophene-carboxamide scaffold disclosed in US9073882 [1] can deploy the target compound as a systematic SAR probe to interrogate the effect of 4-methylthiophene substitution on ROMK1 potency and selectivity versus related inward-rectifier potassium channels (Kir2.1, Kir2.3). The defined (1r,4r) stereochemistry ensures that any observed potency shifts can be attributed to the 4-methyl substituent rather than stereochemical ambiguity, enabling clean SAR interpretation.

Kinase Selectivity Panel Profiling with a Pyrimidinyloxy-Containing Hinge-Binder Scaffold

Given the structural precedent for pyrimidine-containing thiophene-carboxamides as kinase hinge-binding motifs [1], the target compound is suitable for broad kinome screening panels (e.g., DiscoveRx KINOMEscan or similar) to establish selectivity fingerprints. The unsubstituted pyrimidin-2-yloxy group provides a defined hydrogen-bonding geometry at the kinase hinge, differentiating it from fluorinated analogs that may exhibit altered hinge-binding kinetics due to electronic modulation of the pyrimidine ring [2].

Physicochemical Property Benchmarking in CNS or Renal Drug Discovery Programs

With a computed TPSA of approximately 92 Ų, MW of 317 g/mol, and estimated LogP in the range of 2.8–3.3 [1], the target compound resides in a favorable property space for both CNS penetration (per Pardridge criteria) and renal drug targeting. It can serve as a reference compound for calibrating in silico ADME models or as a starting point for property-driven lead optimization where balanced lipophilicity is critical.

Negative Control or Inactive Comparator in Functional Assays

In the absence of publicly available target engagement or functional activity data for CAS 2034278-07-2 [1], the compound may—pending experimental confirmation of lack of activity at the target of interest—serve as a structurally matched negative control for more potent ROMK or kinase inhibitors within the same chemical series. Its close structural resemblance to active analogs while bearing a potentially subtle 4-methyl modification makes it a candidate for use as an inactive comparator in target validation studies.

Quote Request

Request a Quote for 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.